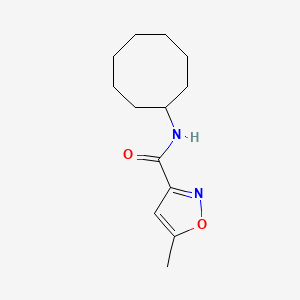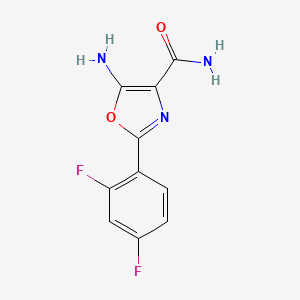![molecular formula C17H18N4O2 B4626979 7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4626979.png)
7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multistep chemical reactions, starting from accessible pyrazole and pyrimidine precursors. For instance, Mohamed et al. (2011) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through the reaction of sodium salts of hydroxy-propenone with different heterocyclic amines, highlighting the versatility of pyrazolo[1,5-a]pyrimidine synthesis (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a planar pyrazolopyrimidine core, which may interact with additional substituents to impart specific chemical properties. For example, the crystallographic study by Wen et al. (2004) on a closely related compound, 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, revealed a planar pyrazolopyrimidine ring system and its dihedral angle relation with substituent groups, emphasizing the importance of molecular geometry in determining the compound's reactivity and interaction potential (Wen, Wang, Xu, Zhang, & Li, 2004).
Chemical Reactions and Properties
The reactivity of pyrazolo[1,5-a]pyrimidine derivatives encompasses a broad range of chemical transformations, including substitutions, cyclizations, and interactions with various reagents. Chimichi et al. (1996) investigated the chemical behavior of substituted pyrazolo[1,5-a]pyrimidines, demonstrating the compounds' versatility in undergoing transformations that yield new heterocyclic systems (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Yaqub et al. (2009) provided insights into the crystallographic characteristics of a related heterocyclic compound, highlighting the role of molecular geometry and intermolecular interactions in determining the compound's physical state and stability (Yaqub, Shafiq, Qureshi, & Najam-ul-Haq, 2009).
Chemical Properties Analysis
The chemical properties of 7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine and its analogs, including reactivity, chemical stability, and interaction with biological targets, are pivotal in their application in medicinal chemistry and material science. The study by Cheong et al. (2010) on pyrazolo-triazolo-pyrimidines, which shares structural similarities, revealed significant insights into structure-affinity relationships and the impact of molecular modifications on chemical and biological properties (Cheong et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationship Analysis
One study involves the synthesis and structure-activity relationship (SAR) analysis of compounds as ligands for the 5-HT7 receptors, highlighting the importance of the 4-(3-furyl) moiety for binding affinity and demonstrating the compound's role in understanding receptor-ligand interactions (Strekowski et al., 2016). This work underscores the compound's utility in developing receptor-specific drugs by elucidating structural features critical for receptor binding.
Antitumor and Antiviral Agents
Research into the compound's analogs has also shown promise in the development of antitumor and antiviral agents. For instance, certain derivatives have exhibited broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer treatment (El-Subbagh et al., 2000). Additionally, derivatives have shown activity against herpes simplex virus-1 and human immunodeficiency virus-1, indicating the compound's relevance in antiviral therapy research (Ismail et al., 2016).
Fluorescent Probes Development
The synthesis and exploration of pyrazolo[1,5-a]pyrimidine derivatives as fluorescent probes represent another application area. Studies demonstrate the compound's potential in developing new fluorescent materials, providing insights into the relationship between substitution patterns and fluorescent properties, which could be beneficial for biochemical imaging applications (Wu et al., 2008).
Adenosine Receptor Antagonists
Derivatives of the compound have been identified as potent and selective adenosine receptor antagonists, useful for characterizing the A2A adenosine receptor subtype. This indicates the compound's applicability in studying receptor pharmacology and developing drugs targeting adenosine receptors (Baraldi et al., 1996).
Antimicrobial Agents
The compound's framework has been adapted to synthesize novel derivatives with potential antimicrobial properties. Research in this area aims to expand the arsenal of antimicrobial agents in combating resistant bacterial and fungal strains (Altalbawy, 2013).
Eigenschaften
IUPAC Name |
[7-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-5-8-20(9-6-12)17(22)13-11-19-21-14(4-7-18-16(13)21)15-3-2-10-23-15/h2-4,7,10-12H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHIDAMSGGZWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4626909.png)
![2-[(4-ethyl-5-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4626943.png)
![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)
![ethyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B4626953.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide](/img/structure/B4626956.png)
![1-[(4-methylbenzyl)sulfonyl]azepane](/img/structure/B4626960.png)
![N-benzyl-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626965.png)
![2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4626981.png)

![1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4626993.png)
![2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4626996.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)